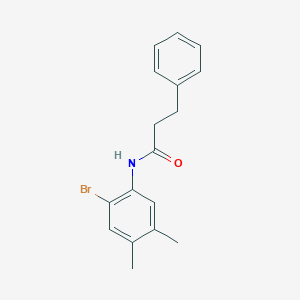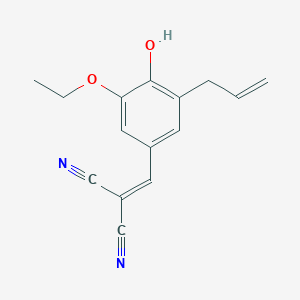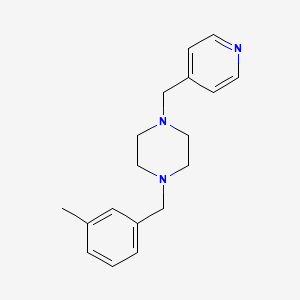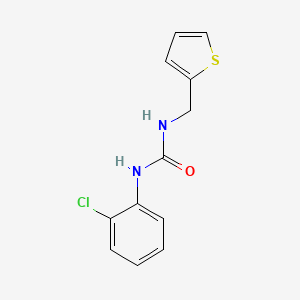
N-(2-bromo-4,5-dimethylphenyl)-3-phenylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-bromo-4,5-dimethylphenyl)-3-phenylpropanamide, also known as BDPP, is a chemical compound that has been the focus of extensive scientific research due to its potential applications in various fields. BDPP is a non-opioid, non-steroidal anti-inflammatory drug (NSAID) that has been shown to have analgesic and anti-inflammatory properties. In
Wirkmechanismus
N-(2-bromo-4,5-dimethylphenyl)-3-phenylpropanamide exerts its analgesic and anti-inflammatory effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of prostaglandins, which are involved in pain and inflammation. This compound is a selective COX-2 inhibitor, which means that it selectively inhibits the activity of COX-2 without affecting the activity of COX-1, an enzyme that is involved in the production of prostaglandins that protect the stomach lining.
Biochemical and Physiological Effects:
This compound has been shown to reduce pain and inflammation in animal models by inhibiting the activity of COX-2. In addition, this compound has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), which are involved in the inflammatory response.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-bromo-4,5-dimethylphenyl)-3-phenylpropanamide has several advantages for lab experiments, including its selectivity for COX-2, which reduces the risk of side effects associated with non-selective COX inhibitors, such as gastrointestinal bleeding. However, one limitation of this compound is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on N-(2-bromo-4,5-dimethylphenyl)-3-phenylpropanamide. One area of interest is the development of new formulations of this compound that can improve its solubility and bioavailability. Another area of interest is the investigation of the potential use of this compound in the treatment of other conditions, such as cancer and neurological disorders. Additionally, further studies are needed to evaluate the safety and efficacy of this compound in clinical trials.
Synthesemethoden
N-(2-bromo-4,5-dimethylphenyl)-3-phenylpropanamide can be synthesized through a multistep process involving the reaction between 2-bromo-4,5-dimethylbenzene and phenylacetic acid, followed by the reaction with thionyl chloride to yield the corresponding acid chloride. The acid chloride is then reacted with 3-aminophenylpropanol to yield this compound.
Wissenschaftliche Forschungsanwendungen
N-(2-bromo-4,5-dimethylphenyl)-3-phenylpropanamide has been studied extensively for its potential application in the treatment of pain and inflammation. Research has shown that this compound has analgesic and anti-inflammatory effects in animal models of pain and inflammation. This compound has also been shown to be effective in reducing neuropathic pain and inflammation in animal models.
Eigenschaften
IUPAC Name |
N-(2-bromo-4,5-dimethylphenyl)-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNO/c1-12-10-15(18)16(11-13(12)2)19-17(20)9-8-14-6-4-3-5-7-14/h3-7,10-11H,8-9H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWVCHPUWAGGLMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)Br)NC(=O)CCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4,4-dimethyl-6-[2-(2-methylphenyl)vinyl]-3,4-dihydro-2(1H)-pyrimidinethione](/img/structure/B5862677.png)
![N-[2-(4-chlorophenyl)ethyl]-N'-(4-fluorobenzyl)thiourea](/img/structure/B5862683.png)
![N-cyclohexyl-5-[(ethylamino)sulfonyl]-2-methoxybenzamide](/img/structure/B5862686.png)


![2-(4-chlorophenyl)-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B5862710.png)


![4-bromo-5-methyl-1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-3-(trifluoromethyl)-1H-pyrazole](/img/structure/B5862720.png)


![N-ethyl-4-fluoro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5862736.png)